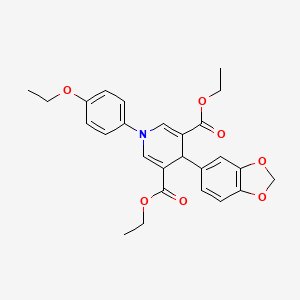![molecular formula C18H16F3N3O2 B3438527 N-(1-ethyl-1H-benzimidazol-2-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B3438527.png)
N-(1-ethyl-1H-benzimidazol-2-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide
Descripción general
Descripción
N-(1-ethyl-1H-benzimidazol-2-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide is a chemical compound that has gained significant interest in scientific research. It is commonly referred to as TFB-TBOA and is used as a tool compound for studying glutamate transporters.
Mecanismo De Acción
TFB-TBOA inhibits glutamate transporters by binding to the substrate-binding site of the transporter. This prevents the transporter from removing glutamate from the synaptic cleft, leading to an increase in extracellular glutamate levels. This increase in glutamate can have both beneficial and detrimental effects on neuronal function, depending on the context.
Biochemical and Physiological Effects:
The inhibition of glutamate transporters by TFB-TBOA can have a range of biochemical and physiological effects. In vitro studies have shown that TFB-TBOA can increase the excitability of neurons, leading to increased synaptic transmission. However, in vivo studies have demonstrated that TFB-TBOA can also have neuroprotective effects, reducing damage caused by ischemia or traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using TFB-TBOA in lab experiments is its potency and specificity for glutamate transporters. This allows researchers to selectively inhibit glutamate transporters without affecting other neurotransmitter systems. However, one limitation is that TFB-TBOA is not selective for a particular subtype of glutamate transporter, which can make it difficult to determine the specific role of individual transporters in neuronal function.
Direcciones Futuras
There are several future directions for research involving TFB-TBOA. One area of interest is the role of glutamate transporters in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the development of more selective inhibitors of glutamate transporters, which could provide more insight into their specific roles in neuronal function. Additionally, the use of TFB-TBOA in combination with other compounds could lead to the development of new treatments for neurological disorders.
In conclusion, TFB-TBOA is a potent inhibitor of glutamate transporters that has a wide range of applications in scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it an excellent tool for studying the function of glutamate transporters. The future directions for research involving TFB-TBOA are promising and could lead to the development of new treatments for neurological disorders.
Aplicaciones Científicas De Investigación
TFB-TBOA is widely used in scientific research to study the function of glutamate transporters. Glutamate transporters are responsible for removing glutamate from the synaptic cleft, which is crucial for maintaining proper neurotransmission. TFB-TBOA is a potent inhibitor of glutamate transporters, which makes it an excellent tool for studying their function. It has been used to investigate the role of glutamate transporters in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Propiedades
IUPAC Name |
N-(1-ethylbenzimidazol-2-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O2/c1-2-24-15-9-4-3-8-14(15)22-17(24)23-16(25)11-26-13-7-5-6-12(10-13)18(19,20)21/h3-10H,2,11H2,1H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYYKJFZMDGIFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1NC(=O)COC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-chloro-N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B3438455.png)
![1-(4-chlorophenyl)-2-[2-(2-thienyl)-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl]ethanone](/img/structure/B3438456.png)
![4-[(cyclohexylthio)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide](/img/structure/B3438461.png)
![4-{5-[(mesitylmethyl)thio]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B3438474.png)
![8-[(2,4-dichlorobenzyl)thio]-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3438482.png)
![2-(4-chlorobenzoyl)-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B3438495.png)
![N-1,3-benzothiazol-2-yl-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B3438502.png)
![1-{3-fluoro-4-[4-(4-fluorobenzoyl)-1-piperazinyl]phenyl}-1-propanone](/img/structure/B3438504.png)
![1-{4-[4-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1-piperazinyl]-3-fluorophenyl}-1-propanone](/img/structure/B3438506.png)
![2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-(2-phenylethyl)acetamide](/img/structure/B3438511.png)
![N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3438516.png)

![ethyl 4-methyl-2-{[(2-methylphenoxy)acetyl]amino}-5-(1-piperidinylcarbonyl)-3-thiophenecarboxylate](/img/structure/B3438554.png)